Metabolic Formation: Zero Detection of 7b,8-Diol Versus Identified Analogs
In a controlled in vitro metabolism study using rat liver 9000 x g supernatant, the formation of 7b,8-dihydro-7,8-dihydroxybenzo[b]fluoranthene (the target compound) was explicitly not detected. In contrast, the principal metabolite formed was trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene, with 1,2-dihydro-1,2-dihydroxybenzo[b]fluoranthene also positively identified via mass and UV spectral comparison to synthetic standards [1].
| Evidence Dimension | Metabolite formation detected (Yes/No) |
|---|---|
| Target Compound Data | No evidence for formation |
| Comparator Or Baseline | 1) trans-11,12-dihydrodiol: positive identification; 2) 1,2-dihydrodiol: positive identification |
| Quantified Difference | Absolute qualitative difference: target compound is absent vs. comparators are present as confirmed metabolites. |
| Conditions | Rat liver 9000g supernatant in vitro metabolism of benzo[b]fluoranthene; metabolites identified by comparison to synthetic standards using HPLC, UV, and mass spectrometry. |
Why This Matters
For researchers procuring standards for metabolite identification, the 7b,8-diol serves as a verified negative-control standard, confirming that the lack of a chromatographic peak is consistent with the known metabolic profile of BbF.
- [1] Amin S, Huie K, Balanikas G, Hecht SS, et al. Identification of metabolites of benzo[b]fluoranthene. Carcinogenesis. 1982;3(2):171-4. doi: 10.1093/carcin/3.2.171. PMID: 7067045. View Source
